molecular formula C17H23ClN6O2 B2941169 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride CAS No. 1179443-70-9

4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2941169
CAS No.: 1179443-70-9
M. Wt: 378.86
InChI Key: QEKXNBLPGOBGIR-UHFFFAOYSA-N
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Description

4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is a compound that has been studied for its potential anticancer activity . It belongs to a class of compounds known as 4,6-dimorpholinyl-1,3,5-triazine derivatives .


Synthesis Analysis

The synthesis of this compound involves N-substitution and Claisen-Schmidt condensation . The process involves the introduction of the chalcone structure into the 4,6-dimorpholinyl-1,3,5-triazine molecule through the C-N bond .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The compound has been evaluated for its in vitro antiproliferation activity against various cancer cell lines . It has shown good cytotoxicity against four cancer cells, with IC50 values of 8.71, 9.55, 15.67, and 21.77 μM, sequentially .

Scientific Research Applications

Synthesis Techniques

A novel one-pot, three-component synthesis method under microwave irradiation has been developed for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, which includes derivatives of 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine. This method is efficient for producing dihydrotriazines that are then converted into the targeted compounds through aromatic dehydrogenation. The versatility of the reaction to various aromatic aldehydes and cyclic amines makes it a significant contribution to synthetic organic chemistry, with certain derivatives demonstrating potent antileukemic activity (Dolzhenko et al., 2021).

Biological Activities

Some triazine derivatives, including those related to 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine, have been synthesized and evaluated for their antimicrobial activities. These studies reveal that certain compounds possess good to moderate activities against various microorganisms, highlighting the potential of triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Modification and Reactivity

Research into the selective modification of bifunctional heterocyclic compounds containing amino and thioamide groups in acetic acid medium demonstrates high-yielding and selective reactions of 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine. This study underscores the compound's reactivity and potential for creating biologically relevant residues through subsequent alkylation steps (Kolmakov, 2008).

Synthetic Methodologies

A detailed method for synthesizing 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline demonstrates the compound's potential as an intermediate in the production of other chemically and biologically significant molecules. The overall yield reported for this synthesis highlights the efficiency of the employed synthetic route, further contributing to the compound's utility in various research applications (Jiao Chun-l, 2014).

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2.ClH/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23;/h1-5H,6-13H2,(H,18,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXNBLPGOBGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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